molecular formula C21H26O5 B138241 21-Dehydro Prednisolone CAS No. 22420-16-2

21-Dehydro Prednisolone

Cat. No. B138241
CAS RN: 22420-16-2
M. Wt: 358.4 g/mol
InChI Key: OKNNTPJBKBRSIB-VWUMJDOOSA-N
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Description

21-Dehydro Prednisolone, also known as 11β,17α-dihydroxy-2,4-pregnadiene 3,20-dione-21-al, is a corticosteroid compound that has been the subject of various chemical studies. It is closely related to prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The compound has been investigated for its interactions with amino acids and its potential to form Schiff bases and other derivatives .

Synthesis Analysis

The synthesis of related corticosteroid compounds has been extensively studied. For instance, an efficient synthesis of 17α,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-diacetate from androsta-1,4-diene-3,17-dione has been described, which could serve as a potential intermediate for prednisolone . Another study details the preparation of 21-diazo-9α-fluoro-16α-methyl-21-deoxy-[1,2(n)-3H]prednisolone, which involves the oxidation of dexamethasone to the 21-aldehyde followed by a series of reactions to yield the diazo compound . These synthetic pathways highlight the complexity and versatility of corticosteroid chemistry.

Molecular Structure Analysis

The molecular structure of 21-Dehydro Prednisolone is characterized by the presence of a pregnadiene backbone with hydroxyl groups at the 11β and 17α positions and a 21-aldehyde group. This structure is amenable to various chemical reactions, including the formation of Schiff bases with amino acids . The structural analysis of corticosteroids is crucial for understanding their biological activity and for the development of new synthetic methods, as demonstrated by the synthesis of an 11-oxa analogue of corticoid hormones .

Chemical Reactions Analysis

21-Dehydro Prednisolone undergoes various chemical reactions, particularly with amino acids. The reaction rate is influenced by factors such as reactant concentration, pH, temperature, and the presence of phosphates. The products include steroid-amino acid complexes and 21-amino or 21-imino corticosteroid derivatives . Additionally, the deamination of amino acids by 21-Dehydro Prednisolone has been studied, with sodium glutamate showing the most rapid reaction rate .

Physical and Chemical Properties Analysis

The physical and chemical properties of corticosteroids like 21-Dehydro Prednisolone are essential for their biological function and therapeutic use. For example, the interaction of prednisolone with vitamin D and its effect on intestinal calcium transport has been investigated, revealing that prednisolone administration results in increased concentrations of 1,25-dihydroxycholecalciferol but inhibits intestinal calcium transport . The hydrolysis behavior of prednisolone derivatives has also been studied, showing that prednisolone 21-hemisuccinate can be transformed intramolecularly to prednisolone 17-hemisuccinate, with the parent drug being slowly released . These properties are critical for the design of drug delivery systems and for understanding the pharmacokinetics of corticosteroids.

Scientific Research Applications

1. Medical Applications in Ear Disorders

21-Dehydro Prednisolone, specifically prednisolone-21-hydrogen succinate, has been studied for its efficacy in treating cochleovestibular disorders like sudden hearing loss. Research demonstrates that local application into the round window niche of the ear can achieve high levels of the drug in the perilymph, offering a potential treatment method for inner ear disorders (Bachmann et al., 2001).

2. Veterinary Applications

In the context of veterinary medicine, studies have identified and quantified prednisolone metabolites in beef cattle. This research is significant for identifying biomarkers for illicit treatments in meat-producing animals and ensuring compliance with regulations (Leporati et al., 2013).

3. Chemical Synthesis and Modification

Research has also focused on the chemical transformation of prednisolone for various applications. For instance, the expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone, utilizing a novel Mattox rearrangement, highlights advances in steroid chemistry (Hulcoop & Shapland, 2013).

4. Prodrug Development

Significant research has been conducted in the development of corticosteroids prodrugs, where prednisolone is chemically altered for enhanced therapeutic effects. Studies like these offer insights into the preparation of more effective and targeted steroid-based medications (Sethi et al., 2017).

5. Drug Delivery Systems

Advancements in drug delivery systems utilizing prednisolone have been explored. For example, the development of self-assembled gellan-based nanohydrogels for prednisolone delivery represents an innovative approach in drug delivery technology (D’Arrigo et al., 2012).

6. Analytical Methods and Metabolism Studies

Analytical methods for detecting prednisolone and its metabolites, like in human urine, play a critical role in sports medicine and doping control. These studies are vital for understanding the drug's metabolism and for developing strategies to distinguish between different administration routes (Matabosch et al., 2015).

7. Pharmacological Research

Research assessing the impact of dosing time on the pharmacokinetics and pharmacodynamics of prednisolone reveals the complexities in optimizing drug administration for maximum efficacy and minimum side effects (Xu et al., 2008).

Safety And Hazards

Prednisolone, which 21-Dehydro Prednisolone is an impurity of, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may damage the unborn child . It’s important to handle this substance with care, using personal protective equipment as required .

properties

IUPAC Name

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-16,18,24,26H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNNTPJBKBRSIB-VWUMJDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Dehydro Prednisolone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SL Ali - Analytical Profiles of Drug Substances and Excipients, 1992 - Elsevier
Publisher Summary Prednisolone can be obtained with chemical dehydration of hydrocortisone with selendioxide in tertiary butanol or microbiologically through a dehydration action of …
Number of citations: 4 www.sciencedirect.com
K Sunaga, SS Koide - Journal of Pharmaceutical Sciences, 1968 - Wiley Online Library
… The binding capacity correlated with the content of 21-dehydroprednisolone (Sp-3). These results indicate that the transformation of 21-dehydroprednisolone (sp-3) to the carboxylic …
Number of citations: 11 onlinelibrary.wiley.com
D Dekker - Pharmaceutisch Weekblad, 1980 - Springer
… 6) leads to the a and fl conformation of I7-deoxy-21-dehydroprednisolone. LEWBART and MATTOX (I963) obtained the enol of cortisone by a rearrangement of the dihydroxy-acetone …
Number of citations: 12 link.springer.com
J Wang, S Zheng, Y Xu, H Hu, M Shen… - Journal of Pharmaceutical …, 2018 - Elsevier
A novel HPLC method for the determination of the impurities in desonide cream was established and validated for the further improvement of the official monograph in USP. Desonide …
Number of citations: 11 www.sciencedirect.com
S Kiyoshi, I Toshiko, SS Koide - Journal of Steroid Biochemistry, 1971 - Elsevier
… Time course of n-ketoglutarate formation following the reaction of 21-dehydroprednisolone with glutamic acid. The mixtures were incubated at 37C. …
Number of citations: 0 www.sciencedirect.com
AN Mahajan - 2008 - search.proquest.com
… Another decompositioin product formed during the anaerobic decomposition of prednisolone is 17-deoxy-21-dehydro-prednisolone. This can only be detected when the decomposition …
Number of citations: 0 search.proquest.com
CO Ward, CAL Cam, ASM Tang, RJ Breglia… - Toxicology and Applied …, 1972 - Elsevier
… (1970) and Robert and Peneranda (1954), who demonstrated that glycine, arginine and lysine, singly, react with 21 -dehydroprednisolone and acetaldehyde in vitro. While the nature of …
Number of citations: 26 www.sciencedirect.com
สุภา วดี สุรา ง ค์ กุล, สิริ ลักษณ์ สาย หล่อ… - … กรม วิทยาศาสตร์ การ …, 2015 - he02.tci-thaijo.org
… น้อยกว่า 5.5 เพรดนิโซโลนจะสลายตัวเป็น 17-deoxy-21-dehydroprednisolone และเมื่อค่าความเป็นกรด-ด่างสูงขึ้น เพรดนิโซโลนจะสลายตัวได้สารหลายชนิด ได้แก่ 17-deoxy-21-dehydroprednisolone, …
Number of citations: 2 he02.tci-thaijo.org

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